molecular formula C16H20N8O B607069 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine CAS No. 1246535-95-4

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Cat. No. B607069
CAS RN: 1246535-95-4
M. Wt: 340.391
InChI Key: NGDDJJKHNGAOCH-UHFFFAOYSA-N
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Description

“5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine” is an intermediate in the synthesis of purine analogs and a potential tyrosine kinase inhibitor . This analog is a highly selective PI3K/mTOR kinase inhibitor .


Molecular Structure Analysis

The molecular formula of the compound is C16H20N8O, and its molecular weight is 340.39 . The IUPAC name is 5-[9-Isopropyl-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine .

Mechanism of Action

This compound is a potent and selective inhibitor of both phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway . It disrupts phosphorylation of substrates downstream of PI3K and mTOR, which may result in apoptosis and growth inhibition in susceptible tumor cells .

It is stored at -20°C . The compound’s solubility in chloroform is 0.5mg/mL .

Future Directions

The compound has been used in trials studying the treatment of lymphoma, metastatic cancer, and non-hematologic cancers . It has shown potential antineoplastic activity, making it a promising candidate for future cancer research .

properties

IUPAC Name

5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDDJJKHNGAOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Synthesis routes and methods

Procedure details

To a solution of 5-(2-chloro-9-isopropyl-9H-purin-6-yl)-pyrimidin-2-ylamine (2.84 mmol) in dimethyl acetamide (18 ml) was added morpholine (2.84 mmol). The reaction mixture was stirred while being heated on an oil bath maintained at 94° C. for 12 h. The reaction was monitored for the absence of starting material by LC-MS. The crude material was directly loaded onto a preparative HPLC column and purified by chromatography to give 5-(9-isopropyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine in a yield of 58%. 1H NMR, DMSO-d6: 9.53 (s, 2H), 8.32 (s, 1H), 7.30 (bs, 2H), 4.72 (m, 1H), 3.78 (m, 4H), 3.73 (m, 4H), 1.55 (d, 6H), m/z: 341.17 [MH]+.
Name
5-(2-chloro-9-isopropyl-9H-purin-6-yl)-pyrimidin-2-ylamine
Quantity
2.84 mmol
Type
reactant
Reaction Step One
Quantity
2.84 mmol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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